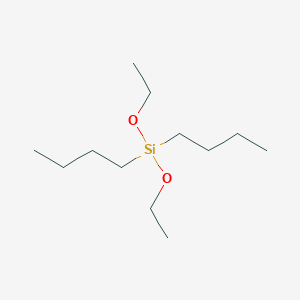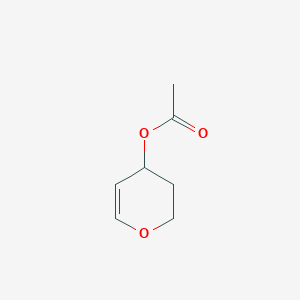
3,4-Dihydro-2h-pyran-4-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-pyran-4-yl acetate is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and this compound is a derivative of 3,4-Dihydro-2H-pyran. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyran-4-yl acetate can be synthesized through several methods. One common method involves the reaction of 3,4-Dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound can also be produced from tetrahydrofurfuryl alcohol through a dehydration and ring-expansion process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
Oxidation: Lactones, carboxylic acids.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-pyran-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-pyran-4-yl acetate involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a substrate or inhibitor, influencing enzyme activity and metabolic pathways. The presence of the pyran ring allows for specific interactions with biological molecules, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-4H-pyran: Another pyran derivative with similar chemical properties but different reactivity.
Tetrahydropyran: A fully saturated pyran derivative used in similar applications.
4H-Pyran: An unsaturated pyran derivative with distinct chemical behavior.
Uniqueness
3,4-Dihydro-2H-pyran-4-yl acetate is unique due to its specific reactivity and the presence of the acetate group, which allows for additional chemical modifications. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
5331-58-8 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyran-4-yl acetate |
InChI |
InChI=1S/C7H10O3/c1-6(8)10-7-2-4-9-5-3-7/h2,4,7H,3,5H2,1H3 |
InChI-Schlüssel |
OCSLMZFGGKPWPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCOC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



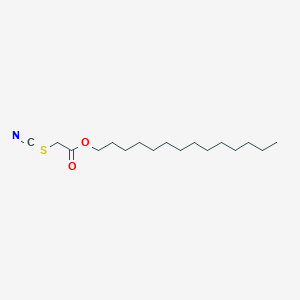
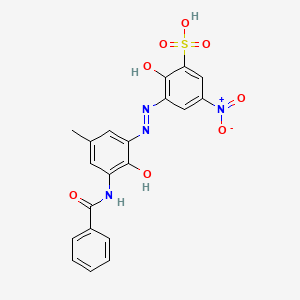
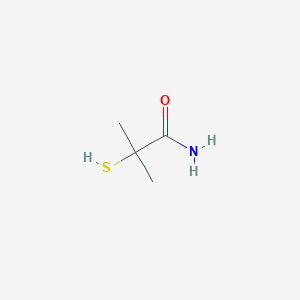
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
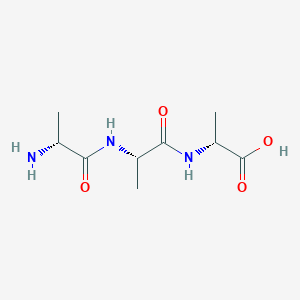
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
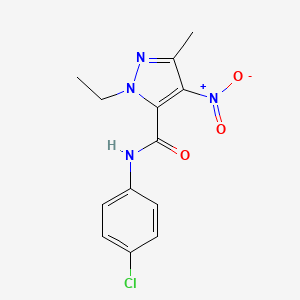
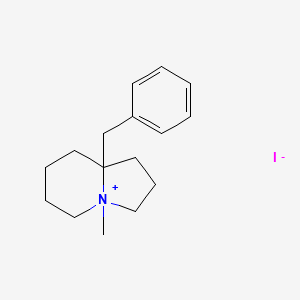

![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)

